molecular formula C14H21FN2 B4941090 1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine

1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine

Cat. No.: B4941090
M. Wt: 236.33 g/mol
InChI Key: QKSIBRFLICACHY-UHFFFAOYSA-N
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Description

1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C14H21FN2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine typically involves the reaction of 1-ethylpiperidin-4-amine with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems in the brain .

Comparison with Similar Compounds

  • 1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine
  • 1-ethyl-N-[(3-chlorophenyl)methyl]piperidin-4-amine
  • 1-ethyl-N-[(3-bromophenyl)methyl]piperidin-4-amine

Comparison: 1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine substitution can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its biological activity and stability compared to its analogs .

Properties

IUPAC Name

1-ethyl-N-[(3-fluorophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-17-8-6-14(7-9-17)16-11-12-4-3-5-13(15)10-12/h3-5,10,14,16H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSIBRFLICACHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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